molecular formula C11H13Br2N B597812 1-(3,5-Dibromophenyl)piperidine CAS No. 1261995-07-6

1-(3,5-Dibromophenyl)piperidine

Cat. No. B597812
M. Wt: 319.04
InChI Key: XJRXMTGCKLGGJU-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

Piperidine is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .

Scientific Research Applications

Organic Synthesis and Material Science

Piperidine derivatives are pivotal in organic synthesis, serving as key intermediates for constructing complex molecular architectures. For instance, the study by Doss et al. (2017) explores the synthesis and comprehensive analysis of a piperidin-4-one derivative, showcasing its potential in nonlinear optics due to its significant polarizability and first hyperpolarizability values. This highlights the relevance of piperidine structures in synthesizing materials with specialized optical properties (Doss et al., 2017).

Pharmacological Applications

The pharmacological potential of piperidine derivatives is also noteworthy. For example, Khalid et al. (2013) synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, demonstrating significant bioactivity against butyrylcholinesterase, an enzyme target for treating neurodegenerative diseases such as Alzheimer's (Khalid et al., 2013). This suggests that modifications on the piperidine scaffold can yield compounds with potential therapeutic benefits.

Material Functionalization

Piperidine derivatives have also been explored for material functionalization to enhance polymer properties. Desai et al. (2004) synthesized piperidine-containing antioxidants for polypropylene copolymers, improving their thermal stability and extending their application lifespan in various environments (Desai et al., 2004). This demonstrates the utility of piperidine derivatives in developing materials with enhanced durability and performance.

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with recent advances in synthesis and pharmacological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3,5-dibromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2N/c12-9-6-10(13)8-11(7-9)14-4-2-1-3-5-14/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRXMTGCKLGGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682145
Record name 1-(3,5-Dibromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dibromophenyl)piperidine

CAS RN

1261995-07-6
Record name 1-(3,5-Dibromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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